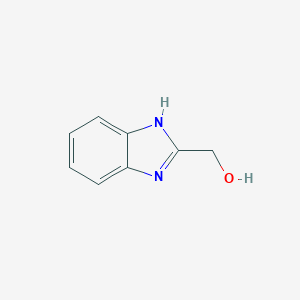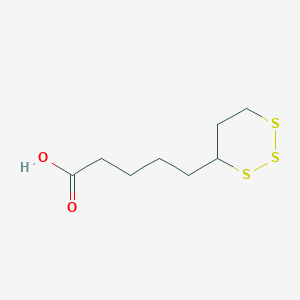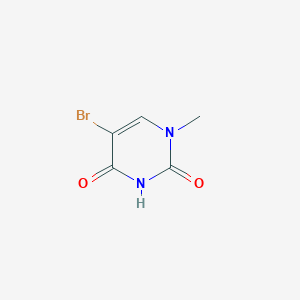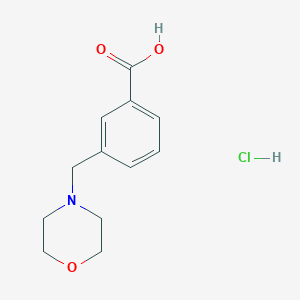
1,2-Diethylpyrazolidine-3,5-dione
Descripción general
Descripción
“1,2-Diethylpyrazolidine-3,5-dione” is a chemical compound with the molecular formula C7H12N2O2 . It is used in research and has been mentioned in the context of chemistry .
Synthesis Analysis
There are several methods for the synthesis of pyrazolidine-3,5-dione derivatives. For instance, one method involves the N-alkylation of 1,2,4-dithiazolidine-3,5-dione and the subsequent conversion of the N-alkylated derivatives into isocyanates . Another method involves a [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes .
Chemical Reactions Analysis
Pyrazolidine-3,5-diones are known to be versatile reagents that can participate in a wide range of reactions . For example, they can participate in Diels-Alder reactions with various dienes, showing very low activation energies and complete endo selectivity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Polymorphism and Structural Disorder: The derivatives of pyrazolidine-3,5-diones, including 1,2-diethylpyrazolidine-3,5-dione, exhibit intriguing polymorphic forms and structural disorders in crystallography. An example includes the study of triclinic and monoclinic polymorphs of meso-(E,E)-1,1'-[1,2-bis(4-chlorophenyl)ethane-1,2-diyl]bis(phenyldiazene), demonstrating the complexities in the crystallization and molecular arrangement of such compounds (Mohamed et al., 2016).
Antimicrobial Activity
- Antimicrobial Properties: this compound derivatives have shown potential antimicrobial activity. For instance, 1-isonicotinoylpyrazolidine-3, 5-dione and its derivatives exhibited antibacterial activity against various strains, indicating its potential in antimicrobial applications (Bharadwaj et al., 2011).
Chemical Reactions and Applications
- Facilitating Multi-Component Chemical Reactions: The compound is used in facilitating complex chemical reactions, such as one-pot, four-component reactions leading to the formation of highly functionalized derivatives, showcasing its versatility in chemical synthesis (Zhou et al., 2018).
- Catalysis and Oxidation Studies: It serves as a substrate in catalytic oxidation processes. For example, its hydroperoxidation under manganese(III) catalysis has been studied, revealing its reactivity in oxidation reactions (Rahman & Nishino, 2003).
Heterocyclic Compound Synthesis
- Heterocyclic Derivative Synthesis: this compound is involved in the synthesis of various novel heterocyclic derivatives, such as pyrano[2,3-c]pyrazoles, indicating its importance in developing new heterocyclic compounds (Khodairy & El-sayed, 2014).
Electronic and Spectroscopic Studies
- Tautomerism and Spectroscopic Analysis: Studies on the tautomerism of N1- and N1,N2-substituted pyrazolidine-3,5-diones, including 1,2-diethyl derivatives, using NMR and infrared spectroscopy, provide insights into their electronic structure and stability (Woodruff & Polya, 1978).
Safety and Hazards
Mecanismo De Acción
Target of Action
Pyrazolidine-3,5-dione derivatives have been studied for their potential therapeutic applications, including analgesic, antipyretic, and anti-inflammatory activities .
Mode of Action
It’s known that pyrazolidine-3,5-dione derivatives can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazolidine-3,5-dione derivatives have been associated with anti-inflammatory pathways
Pharmacokinetics
In silico studies of similar pyrazolidine-3,5-dione derivatives have been conducted, including evaluations of gastrointestinal absorption, blood-brain barrier permeation, skin permeation capability, caco-2 permeability, madin–darby canine kidney (mdck) permeability, and drug metabolism by the cytochrome p450 (cyp) family of liver enzymes .
Result of Action
Some pyrazolidine-3,5-dione derivatives have shown potential analgesic, antipyretic, and anti-inflammatory activities . The specific effects of 1,2-Diethylpyrazolidine-3,5-dione at the molecular and cellular levels require further investigation.
Análisis Bioquímico
Biochemical Properties
It is known that pyrazolidine derivatives, a broader class of compounds that 1,2-Diethylpyrazolidine-3,5-dione belongs to, have been shown to possess several important biological activities .
Cellular Effects
Some pyrazolidine-3,5-dione derivatives have been shown to exhibit anticancer activity .
Propiedades
IUPAC Name |
1,2-diethylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-3-8-6(10)5-7(11)9(8)4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXVVSZBQRIKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N1CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(Trimethoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B177578.png)
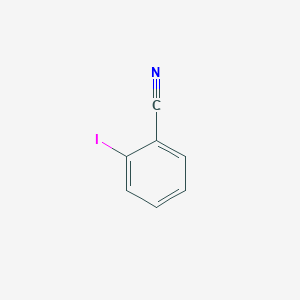




![methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-(ethoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B177597.png)
